molecular formula C15H19NO3S B13933904 Benzyl 3-(acetylthio)piperidine-1-carboxylate

Benzyl 3-(acetylthio)piperidine-1-carboxylate

Cat. No.: B13933904
M. Wt: 293.4 g/mol
InChI Key: UFSGJAMUBLLUEX-UHFFFAOYSA-N
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Description

Benzyl 3-(acetylthio)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3S. It is a piperidine derivative that features an acetylthio group and a benzyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(acetylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and acetylthio compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(acetylthio)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

Benzyl 3-(acetylthio)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(acetylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzyl ester moiety may facilitate binding to hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

  • Benzyl 4-(acetylthio)piperidine-1-carboxylate
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride

Comparison: Benzyl 3-(acetylthio)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

benzyl 3-acetylsulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3S/c1-12(17)20-14-8-5-9-16(10-14)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3

InChI Key

UFSGJAMUBLLUEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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